3-(Benzylamino)cyclobutanol hydrochloride
CAS No.: 2203717-04-6
Cat. No.: VC3174309
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2203717-04-6 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.7 g/mol |
| IUPAC Name | 3-(benzylamino)cyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |
| Standard InChI Key | UJWCJUYNUXJWDX-UHFFFAOYSA-N |
| SMILES | C1C(CC1O)NCC2=CC=CC=C2.Cl |
| Canonical SMILES | C1C(CC1O)NCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Properties
3-(Benzylamino)cyclobutanol hydrochloride is an organic compound featuring a cyclobutanol ring with a benzylamino substituent at the 3-position, formulated as the hydrochloride salt. This compound has been identified with the CAS Registry Number 2203717-04-6 , confirming its registration in chemical databases and its availability for research purposes.
Physical Properties
Based on the chemical structure and related cyclobutanol derivatives, this compound likely exists as a crystalline solid at room temperature. The compound is recommended to be stored at room temperature according to manufacturer specifications .
Synthesis Methodologies
The synthesis of 3-(Benzylamino)cyclobutanol hydrochloride can be approached through several synthetic routes, drawing parallels with related cyclobutanol derivatives described in the literature.
Chemical Reactivity
Functional Group Behavior
The reactivity of 3-(Benzylamino)cyclobutanol hydrochloride is largely determined by its functional groups:
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The hydroxyl group can participate in:
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Esterification reactions
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Oxidation to ketones
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Dehydration reactions
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The benzylamino group can undergo:
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N-acylation reactions
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Alkylation
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Reductive debenzylation
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The cyclobutane ring offers:
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Ring strain that can be leveraged in ring-opening reactions
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Potential for stereochemical control in transformations
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Synthetic Transformations
The compound's dual functionality (hydroxyl and amine groups) provides opportunities for orthogonal transformations, similar to those demonstrated with 3-borylated cyclobutanols where both the hydroxyl and boronic ester moieties served as synthetic handles for further elaboration .
Research Applications
Medicinal Chemistry
Cyclobutane-containing compounds have garnered increasing interest in medicinal chemistry due to their unique structural properties . The 3-(Benzylamino)cyclobutanol hydrochloride may serve several potential roles:
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As a building block for synthesizing complex drug candidates
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As a pharmacophore providing specific three-dimensional arrangements
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As an intermediate in creating compounds with targeted biological activities
Structural Significance
The cyclobutane ring contributes several advantageous features for drug design:
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A rigid 3D structure that can lock functional groups in specific spatial orientations
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Ring strain that influences molecular conformation
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Hydrophobic character that can affect pharmacokinetic properties
The benzylamino group adds additional potential for:
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π-stacking interactions with aromatic residues in protein binding sites
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Hydrogen bonding through the secondary amine
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Potential for further functionalization
| Structural Feature | Potential Biological Significance |
|---|---|
| Cyclobutanol core | Contributes rigid scaffold and hydrogen bond donor |
| Benzylamino group | Provides hydrophobic interactions and hydrogen bond acceptor/donor |
| Salt form | Affects solubility and bioavailability |
Analytical Characterization
Identification Methods
For proper characterization of 3-(Benzylamino)cyclobutanol hydrochloride, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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¹H NMR for proton environments
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¹³C NMR for carbon framework
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2D techniques (COSY, HSQC) for structural confirmation
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Mass Spectrometry
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For molecular weight confirmation
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Fragmentation pattern analysis
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Infrared Spectroscopy
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Identification of functional groups (O-H, N-H stretching)
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X-ray Crystallography
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For definitive structural and stereochemical confirmation
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Comparison with Related Compounds
3-(Benzylamino)cyclobutanol hydrochloride shares structural similarities with several compounds found in the search results, though with distinct differences.
Future Research Directions
The development and application of 3-(Benzylamino)cyclobutanol hydrochloride present several promising avenues for future investigation:
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Exploration of its potential as a building block in the synthesis of biologically active compounds
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Investigation of structure-activity relationships in specific therapeutic contexts
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Development of improved synthetic routes with higher yields and stereoselectivity
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Studies on its potential role in asymmetric synthesis as a chiral auxiliary
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